1'-Methyl-3-phenylspiro(isobenzofuran-1(3H),2'-pyrrolidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) is a complex organic compound characterized by its unique spiro structure. This molecule contains a total of 42 bonds, including 23 non-hydrogen bonds, 12 multiple bonds, and 12 aromatic bonds. It also features a tertiary amine, an ether, and a pyrrolidine ring .
Vorbereitungsmethoden
The synthesis of 1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) typically involves multi-step organic reactions. One common synthetic route includes the reaction of isobenzofuran with pyrrolidine under specific conditions to form the spiro compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Wissenschaftliche Forschungsanwendungen
1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding properties, which can influence various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) can be compared with other spiro compounds such as:
- 4,6-dihydroxy-5-methoxy-7-methylphthalide
- 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran
- 3H-spiro[isobenzofuran-1,3’-pyrazole] These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) lies in its specific spiro configuration and the presence of both aromatic and aliphatic components .
Eigenschaften
CAS-Nummer |
83962-59-8 |
---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
1'-methyl-1-phenylspiro[1H-2-benzofuran-3,2'-pyrrolidine] |
InChI |
InChI=1S/C18H19NO/c1-19-13-7-12-18(19)16-11-6-5-10-15(16)17(20-18)14-8-3-2-4-9-14/h2-6,8-11,17H,7,12-13H2,1H3 |
InChI-Schlüssel |
KSSVYIULEWAKRE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC12C3=CC=CC=C3C(O2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.